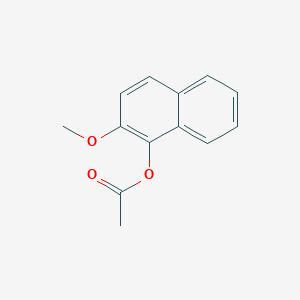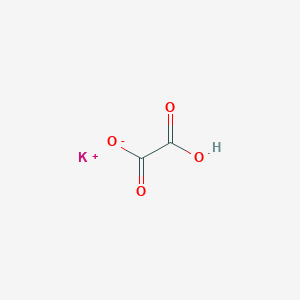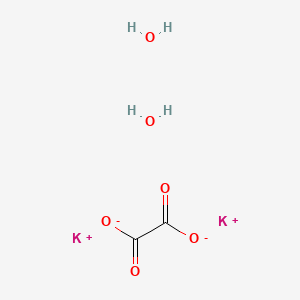![molecular formula C15H25NO6 B7908742 (3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7908742.png)
(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid: is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is esterified with cyclohexanol. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of L-aspartic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected L-aspartic acid.
Esterification: The carboxyl group of Boc-L-aspartic acid is then esterified with cyclohexanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of (3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Hydrolysis: The ester bond can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide, to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Hydrolysis: Sodium hydroxide (NaOH), water
Major Products:
Deprotection: L-aspartic acid with a free amino group
Hydrolysis: L-aspartic acid with a free carboxyl group
Scientific Research Applications
Chemistry:
- Used as a building block in solid-phase peptide synthesis.
- Serves as a precursor for the synthesis of various peptides and proteins.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Employed in the development of peptide-based inhibitors.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Used in the design of peptide-based therapeutics.
Industry:
- Applied in the production of peptide-based materials and coatings.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
Mechanism: (3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid exerts its effects primarily through its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The ester group can be hydrolyzed to yield the free carboxyl group, enabling further functionalization.
Molecular Targets and Pathways:
Peptide Synthesis: The compound is incorporated into growing peptide chains during solid-phase peptide synthesis.
Enzyme Inhibition: Peptide derivatives of this compound can act as inhibitors of specific enzymes by mimicking natural substrates.
Comparison with Similar Compounds
Boc-L-aspartic acid 4-benzyl ester: Similar structure but with a benzyl group instead of a cyclohexyl group.
Boc-L-aspartic acid 4-tert-butyl ester: Similar structure but with a tert-butyl group instead of a cyclohexyl group.
Uniqueness:
- The cyclohexyl ester group in (3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid provides unique steric and hydrophobic properties, which can influence the folding and stability of peptides.
- The compound’s specific structure allows for selective reactions and functionalization, making it a valuable tool in peptide synthesis and drug development.
Properties
IUPAC Name |
(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCROEWWBGGSFOR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
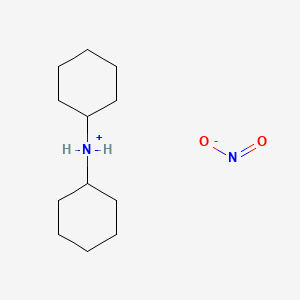
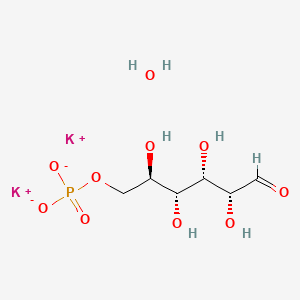
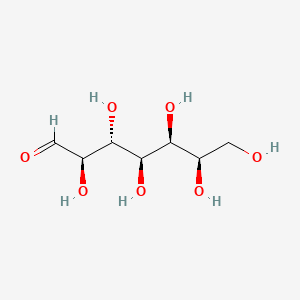
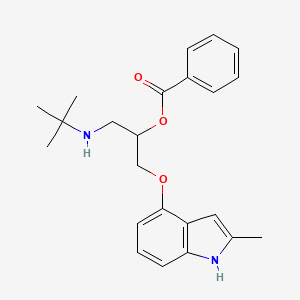
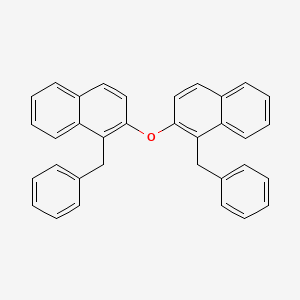
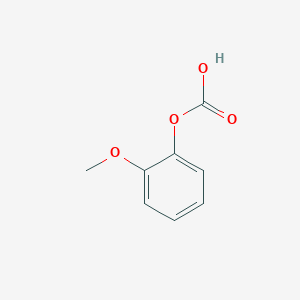
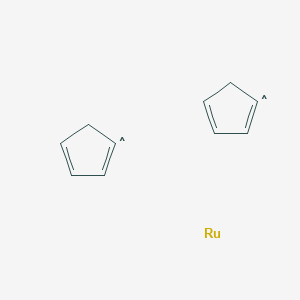
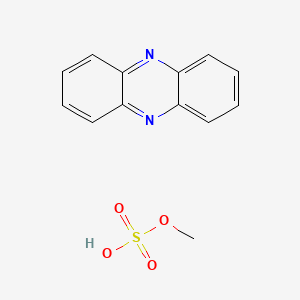
![Dipotassium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908717.png)
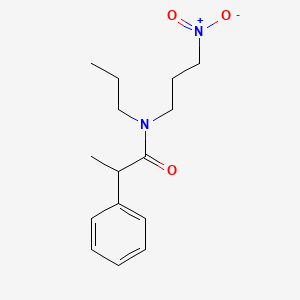
![11,14,22,26-Tetratert-butyl-10-phenoxy-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B7908759.png)
